Deutetrabenazine metabolite M1, also known as 3-(2-hydroxy-9,10-bis(methoxy-d3)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-3-yl)-2-methylpropanoate, sodium salt, is a significant compound in the pharmacological landscape due to its role as a metabolite of deutetrabenazine. Deutetrabenazine is a deuterated form of tetrabenazine, primarily used for treating chorea associated with Huntington's disease and tardive dyskinesia. The unique deuteration process enhances the pharmacokinetic profile of the drug by prolonging the half-lives of its active metabolites and reducing fluctuations in drug concentration levels in the plasma .
Deutetrabenazine metabolite M1 is derived from the metabolic processing of deutetrabenazine. The compound is classified as a central nervous system agent with a specific mechanism of action targeting the vesicular monoamine transporter 2 (VMAT2). It is part of a broader category of drugs that modulate neurotransmitter levels in the brain, particularly dopamine .
The synthesis of deutetrabenazine metabolite M1 involves several chemical reactions that modify the parent compound, deutetrabenazine. The metabolic conversion occurs primarily through carbonyl reductase enzymes that facilitate the reduction of the ketone functional groups present in the molecule. This process generates active metabolites such as alpha-dihydrotetrabenazine and beta-dihydrotetrabenazine, which are then further processed to form M1 .
The synthetic route for M1 has been described in detail in various studies. Analytical methods such as high-performance liquid chromatography and mass spectrometry are employed to assess purity and confirm structural identity . The synthesis typically includes steps like:
The molecular formula for deutetrabenazine metabolite M1 is , with a molecular weight of approximately 355.5 g/mol. The structure features several key components:
The specific arrangement of atoms within M1 allows it to interact effectively with biological targets, particularly VMAT2 .
Deutetrabenazine metabolite M1 undergoes several chemical reactions during its metabolic pathway:
The mechanism of action for deutetrabenazine metabolite M1 involves inhibition of VMAT2. By binding to this transporter, M1 reduces the uptake of monoamines (such as dopamine) into synaptic vesicles, leading to decreased availability of these neurotransmitters in the synaptic cleft. This action is particularly beneficial in conditions characterized by hyperdopaminergic activity, such as Huntington's disease .
Data from clinical studies indicate that M1 contributes approximately 10% to total drug-related material in circulation, highlighting its relevance in therapeutic contexts .
Deutetrabenazine metabolite M1 has several scientific applications:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1